3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Overview
Description
3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: is a heterocyclic organic compound with the molecular formula C8H4IN3 and a molecular weight of 269.04 g/mol This compound is characterized by the presence of an iodine atom at the 3-position, a nitrile group at the 5-position, and a pyrrolo[2,3-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves the iodination of pyrrolo[2,3-b]pyridine derivatives. One common method includes the reaction of pyrrolo[2,3-b]pyridine with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Cross-Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Reduction and Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Scientific Research Applications
Chemistry: 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In biological research, this compound is investigated for its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways, and inhibitors can be used to study their functions or develop therapeutic agents for diseases such as cancer .
Industry: The compound’s ability to undergo diverse chemical reactions makes it useful in the pharmaceutical industry for drug discovery and development. It can be used to synthesize novel compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting downstream signaling pathways. This inhibition can lead to the modulation of cellular processes, such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
- 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
- 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
- 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Comparison: Compared to similar compounds, 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is unique due to the specific positioning of the iodine and nitrile groups, which can influence its reactivity and interaction with biological targets. The presence of the nitrile group at the 5-position, in particular, can enhance its ability to participate in various chemical reactions and potentially improve its efficacy as a kinase inhibitor.
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-7-4-12-8-6(7)1-5(2-10)3-11-8/h1,3-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXANOLQQIUJNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640110 | |
Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
757978-11-3 | |
Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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